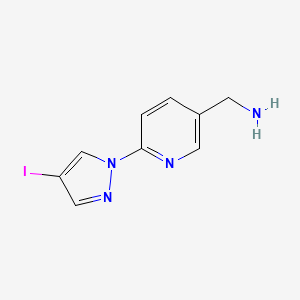![molecular formula C16H13BrO2 B12103472 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)
1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is an organic compound that features a biphenyl core with an acetyl group at the para position of one phenyl ring and a bromoethanone group attached to the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone typically involves the following steps:
Formation of 4’-Acetyl[1,1’-biphenyl]-4-yl: This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acetylated biphenyl is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethanone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
化学反応の分析
Types of Reactions
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
科学的研究の応用
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.
類似化合物との比較
Similar Compounds
4-Acetylbiphenyl: Lacks the bromoethanone group, making it less reactive in nucleophilic substitution reactions.
4-Bromoacetophenone: Contains a single phenyl ring, making it less sterically hindered and more reactive in certain reactions.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is unique due to the combination of the biphenyl core and the bromoethanone group, which provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3 |
InChIキー |
CNSFUFWMUVFFQG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)



![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)






![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
